molecular formula C21H24N2O B135207 4-(1-(Diphenylmethyl)-1-methoxybutyl)-1H-imidazole CAS No. 106147-71-1

4-(1-(Diphenylmethyl)-1-methoxybutyl)-1H-imidazole

Cat. No. B135207
M. Wt: 320.4 g/mol
InChI Key: UCJKAZHIPMERPB-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are widely used in pharmaceuticals and industrial applications. The presence of the diphenylmethyl and methoxybutyl groups suggests that this compound may have unique properties compared to other imidazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, diphenylmethyl group, and methoxybutyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Imidazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility, melting point, boiling point, and reactivity with other substances .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its biological activity, and potential applications in pharmaceuticals or other industries .

properties

IUPAC Name

5-(2-methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-3-14-21(24-2,19-15-22-16-23-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16,20H,3,14H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJKAZHIPMERPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CN=CN1)(C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909939
Record name 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(Diphenylmethyl)-1-methoxybutyl)-1H-imidazole

CAS RN

106147-71-1
Record name 1H-Imidazole, 4-(1-(diphenylmethyl)-1-methoxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106147711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Methoxy-1,1-diphenylpentan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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